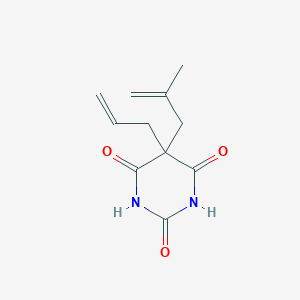

5-Allyl-5-(2-methylallyl)barbituric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Allyl-5-(2-methylallyl)barbituric acid is a derivative of barbituric acid, a compound known for its diverse pharmacological and biological applications.

Vorbereitungsmethoden

The synthesis of 5-Allyl-5-(2-methylallyl)barbituric acid typically involves the reaction of barbituric acid with allyl and methylallyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the halide groups are replaced by the allyl and methylallyl groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Analyse Chemischer Reaktionen

5-Allyl-5-(2-methylallyl)barbituric acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a catalyst.

Substitution: The allyl and methylallyl groups can be substituted with other functional groups through reactions with appropriate reagents. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.

Wissenschaftliche Forschungsanwendungen

5-Allyl-5-(2-methylallyl)barbituric acid has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Industry: The compound is used in the synthesis of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Allyl-5-(2-methylallyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction prolongs the opening of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Allyl-5-(2-methylallyl)barbituric acid include:

Methohexital: This compound has an allyl group and a methylpentynyl group, used primarily as an anesthetic.

Biologische Aktivität

5-Allyl-5-(2-methylallyl)barbituric acid is a derivative of barbituric acid, which has garnered interest in the scientific community due to its potential biological activities. This compound, identified by its CAS number 66941-74-0, is being explored for various pharmacological properties, including its effects on the central nervous system and potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits notable sedative-hypnotic properties. Barbiturates are known for their ability to depress the central nervous system, leading to effects such as sedation and anesthesia. The introduction of allyl and methylallyl groups may enhance these effects or alter the pharmacokinetics of the compound.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with the GABA_A receptor, a common target for sedative drugs. By enhancing GABAergic transmission, it may promote sedation and anxiolytic effects.

Antimicrobial Activity

Some studies have suggested that barbituric acid derivatives can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains. Future studies could explore its efficacy as an antimicrobial agent.

Antioxidant Properties

Recent investigations into related barbituric acid derivatives have shown potential antioxidant activity . This could be attributed to the presence of allylic groups, which may scavenge free radicals and reduce oxidative stress in biological systems.

Case Studies

- Sedative Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant sedation compared to control groups. The dosage and timing were critical in determining the extent of sedation observed.

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed moderate inhibition zones, suggesting potential antimicrobial properties that warrant further exploration.

- Antioxidant Activity : In a model assessing oxidative stress, the compound exhibited a notable reduction in malondialdehyde levels, indicating its potential as an antioxidant.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-(2-methylprop-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4H,1-2,5-6H2,3H3,(H2,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKGSCSLYOYXDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1(C(=O)NC(=O)NC1=O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66941-74-0 |

Source

|

| Record name | Barbituric acid, 5-allyl-5-(2-methylallyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066941740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARBITURIC ACID, 5-ALLYL-5-(2-METHYLALLYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLP32H7G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.